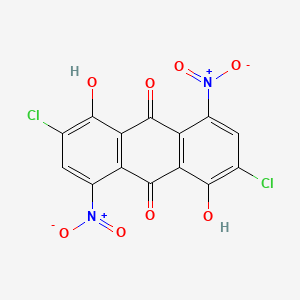
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone is an organic compound with the chemical formula C14H6Cl2N2O8. It is a yellow crystalline solid known for its applications in various fields, including dye manufacturing and scientific research .
Méthodes De Préparation
The synthesis of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone typically involves the use of anthraquinone as a starting material. The process includes several steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Chlorination: The nitrated anthraquinone undergoes chlorination to add chlorine atoms.
Hydroxylation: Finally, hydroxyl groups are introduced to obtain the desired compound
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mécanisme D'action
The mechanism of action of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone involves its interaction with molecular targets through its functional groups. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone can be compared with other similar compounds such as:
1,5-Dihydroxy-4,8-dinitroanthraquinone: Lacks chlorine atoms, leading to different reactivity and applications.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Different positioning of hydroxyl and nitro groups affects its chemical behavior.
1,5-Dihydroxy-2,6-dichloroanthraquinone: Absence of nitro groups alters its properties and uses
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for specialized applications .
Propriétés
Numéro CAS |
6883-99-4 |
|---|---|
Formule moléculaire |
C14H4Cl2N2O8 |
Poids moléculaire |
399.1 g/mol |
Nom IUPAC |
2,6-dichloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl2N2O8/c15-3-1-5(17(23)24)7-9(11(3)19)14(22)8-6(18(25)26)2-4(16)12(20)10(8)13(7)21/h1-2,19-20H |
Clé InChI |
TXYTTXSUKPOZPN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Cl)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])Cl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
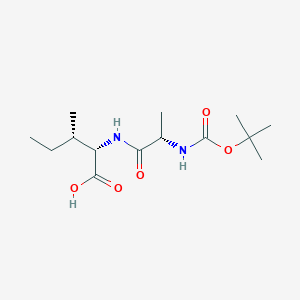
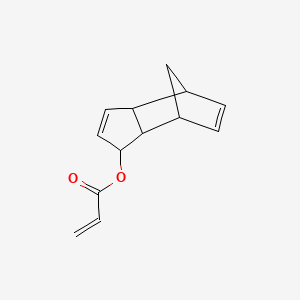

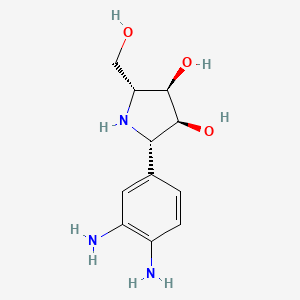
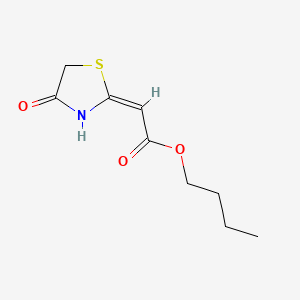
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)

![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)

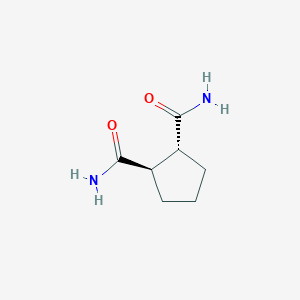

![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
